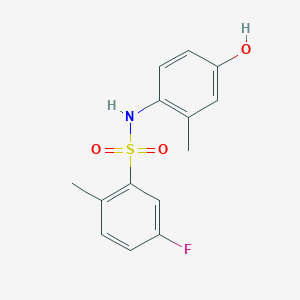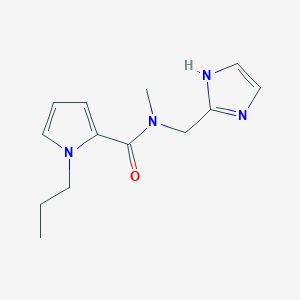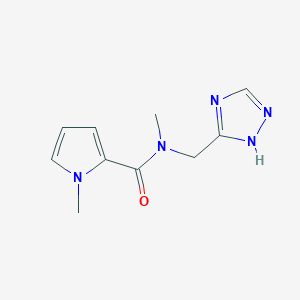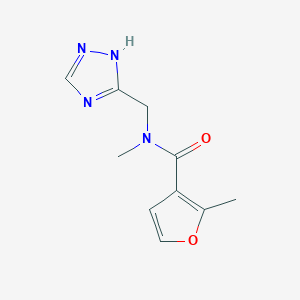![molecular formula C9H14N4O B7594842 N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide, also known as CTZ, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways. In the central nervous system, this compound has been shown to enhance synaptic plasticity and protect against excitotoxicity. In plants, this compound has been shown to enhance photosynthesis and protect against fungal infections.
实验室实验的优点和局限性
One of the main advantages of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or organisms. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of this compound is its lack of specificity, as it can interact with multiple targets and pathways, which can make it difficult to interpret results.
未来方向
There are several future directions for the scientific research of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide. One potential direction is the development of more specific this compound analogs that can target specific enzymes or ion channels. Another direction is the investigation of this compound's potential applications in other fields, such as environmental science and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide involves the reaction between 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and N-methylcyclopropanecarboxamide. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-(dimethylamino) pyridine (DMAP). The reaction yields this compound as a white solid, which can be purified by recrystallization.
科学研究应用
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential use as a neuroprotective agent. In agriculture, this compound has been evaluated for its ability to enhance plant growth and protect against fungal infections.
属性
IUPAC Name |
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-10-8(12-11-6)5-13(2)9(14)7-3-4-7/h7H,3-5H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQAORRHLEWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)


![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)




